molecular formula C20H25ClN2O3 B11640388 4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

Cat. No.: B11640388
M. Wt: 376.9 g/mol
InChI Key: CQWCBHPUQSNSKZ-UHFFFAOYSA-N
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Description

4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a dimethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a chlorophenyl compound under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. For instance, it may act as an antagonist to histamine H1 receptors, thereby inhibiting allergic reactions . The piperazine ring is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL is

Properties

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

4-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C20H25ClN2O3/c1-25-18-11-16(12-19(26-2)20(18)24)14-23-9-7-22(8-10-23)13-15-3-5-17(21)6-4-15/h3-6,11-12,24H,7-10,13-14H2,1-2H3

InChI Key

CQWCBHPUQSNSKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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